Butane-1,2,3,4-tetrol
Description
Definition and Structural Framework within Polyols
Butane-1,2,3,4-tetrol (B1171214) is a polyol, specifically a tetritol, which is a four-carbon sugar alcohol. nih.govebi.ac.ukchemicalbook.comebi.ac.uk Its structure consists of a butane (B89635) backbone where a hydroxyl (-OH) group is attached to each of the four carbon atoms. nih.govebi.ac.ukchemicalbook.comebi.ac.uk The molecular formula for this compound is C4H10O4. nih.govwikipedia.org
The presence of two chiral centers at the C2 and C3 positions gives rise to three stereoisomers: the achiral meso compound erythritol (B158007), and the two chiral enantiomers, D-threitol and L-threitol. wikipedia.orgebi.ac.ukrsc.org These stereoisomers, while sharing the same chemical formula, exhibit distinct physical properties and biological activities due to their different spatial arrangements of atoms. Erythritol is the meso-diastereomer of this compound. ebi.ac.ukatamanchemicals.com Threitol is the diastereomer of erythritol. wikipedia.org
The multiple hydroxyl groups in this compound allow it to form numerous hydrogen bonds, contributing to its high solubility in water and its utility as a humectant in various applications. solubilityofthings.com This structural feature also makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H10O4 |
| Molecular Weight | 122.12 g/mol chemicalbook.com |
| Melting Point | 135-137 °C chemicalbook.com |
| Boiling Point | 330.0±0.0 °C (Predicted) chemicalbook.com |
Significance in Carbohydrate Chemistry and Polyol Metabolism
This compound, particularly its stereoisomer erythritol, is a naturally occurring sugar alcohol found in various fruits, vegetables, and fermented foods. nih.gov In humans, erythritol is endogenously synthesized from glucose via the pentose (B10789219) phosphate (B84403) pathway (PPP). frontiersin.orgpnas.orgnih.gov This metabolic pathway is crucial for producing NADPH, a key reducing agent for biosynthetic reactions and for maintaining redox homeostasis. alzdiscovery.org
The final step in erythritol synthesis, the conversion of erythrose to erythritol, is catalyzed by enzymes such as sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1), utilizing the cofactor NADPH. frontiersin.orgnih.gov Research has shown that elevated levels of endogenous erythritol can be a marker of increased glucose flux through the PPP and is associated with conditions like oxidative stress. frontiersin.orgbiorxiv.org Studies have also linked higher circulating levels of erythritol to an increased risk of cardiometabolic diseases. frontiersin.orgnih.gov
The polyol pathway, another route for glucose metabolism, converts glucose to fructose (B13574) with sorbitol as an intermediate. alzdiscovery.org Increased activity in this pathway can lead to the activation of the pentose phosphate pathway to replenish NADPH levels. alzdiscovery.org
Overview of Research Trajectories
Research on this compound and its derivatives has followed several key trajectories:
Synthesis and Stereochemistry: A significant area of research has focused on the synthesis of different stereoisomers of this compound and their derivatives. google.com For instance, the Sharpless asymmetric dihydroxylation has been employed for the stereoselective synthesis of these compounds. rsc.org The distinct stereochemistry of these isomers has been shown to be crucial for their biological activity and applications. rsc.orgimperial.ac.ukrsc.org
Biochemical and Metabolic Studies: A large body of research has investigated the role of this compound, primarily as erythritol, in metabolic pathways. frontiersin.orgpnas.orgnih.gov These studies have established its connection to the pentose phosphate pathway and its potential as a biomarker for metabolic dysfunction. frontiersin.orgnih.gov
Applications in Biotechnology and Materials Science: The unique properties of this compound have led to its exploration in various applications. Derivatives of this compound have been designed as novel amphiphiles, termed butane-1,2,3,4-tetraol-based maltosides (BTMs), for the stabilization of membrane proteins, which is critical for their structural and functional studies. rsc.orgimperial.ac.ukrsc.org The stereochemistry of the this compound linker in these amphiphiles plays a significant role in their efficacy. rsc.orgimperial.ac.ukrsc.org
Coordination Chemistry: this compound has been used as a model compound to study the coordination behavior of the hydroxyl groups of carbohydrates with metal ions. researchgate.net For example, a complex of erythritol with erbium(III) has been synthesized and structurally characterized. researchgate.net
Adsorption and Interfacial Properties: The influence of this compound on the adsorption of proteins at interfaces has been investigated. scielo.org.co Such studies are relevant to understanding the behavior of proteins in the presence of polyols, which are often used as stabilizers. scielo.org.co
Table 2: Key Research Findings on this compound
| Research Area | Key Findings |
|---|---|
| Metabolism | Erythritol is endogenously synthesized from glucose via the pentose phosphate pathway. frontiersin.orgpnas.orgnih.gov |
| Elevated erythritol levels are associated with oxidative stress and cardiometabolic diseases. frontiersin.orgnih.gov | |
| Biotechnology | This compound-based amphiphiles (BTMs) are effective in stabilizing membrane proteins. rsc.orgimperial.ac.ukrsc.org |
| The stereochemistry of the BTM linker significantly impacts its protein stabilization efficacy. rsc.orgimperial.ac.ukrsc.org | |
| Synthesis | Stereoselective synthesis methods like Sharpless asymmetric dihydroxylation are used to produce specific isomers. rsc.org |
| Coordination Chemistry | Erythritol can act as a multidentate ligand, coordinating to metal ions through its hydroxyl groups. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859289 | |
| Record name | Butane-1,2,3,4-tetrol | |
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Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Threitol | |
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CAS No. |
7541-59-5, 6968-16-7, 7493-90-5 | |
| Record name | 1,2,3,4-Butanetetrol | |
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| Record name | Tetritol | |
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| Record name | Butane-1,2,3,4-tetrol | |
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| Record name | Butane-1,2,3,4-tetrol | |
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Stereochemistry and Isomerism of Butane 1,2,3,4 Tetrol
Linear Tetrols
The linear form of butane-1,2,3,4-tetrol (B1171214) possesses two chiral centers, giving rise to three stereoisomers: one meso compound and a pair of enantiomers.
Erythritol (B158007) (meso-Butane-1,2,3,4-tetrol)
Erythritol is the meso diastereomer of this compound. nih.gov As a meso compound, it is achiral despite having two chiral centers (at C-2 and C-3) because it possesses a plane of symmetry. This internal symmetry plane means that erythritol is not optically active. It is found naturally in some algae, fungi, and lichens. nih.gov
Erythritol is a white, odorless, crystalline powder that is stable under normal conditions. solubilityofthings.comchemicalbook.com It has good thermal and chemical stability. nih.govchemicalbook.com The physical and chemical properties of erythritol are summarized in the table below.
Table 1: Physicochemical Properties of Erythritol
| Property | Value |
|---|---|
| Molecular Formula | C4H10O4 |
| Molecular Weight | 122.12 g/mol nih.gov |
| Melting Point | 118-120 °C chemicalbook.com |
| Boiling Point | 329-331 °C chemicalbook.com |
| Density | 1.451 g/cm³ |
| Solubility | Freely soluble in water, slightly soluble in ethanol (B145695), and insoluble in diethyl ether. nih.gov |
This table is interactive. Users can sort and filter the data.
Threitol (D- and L-Butane-1,2,3,4-tetrol)
Threitol exists as a pair of enantiomers, D-threitol and L-threitol, which are mirror images of each other and are chiral. wikipedia.orguc.pt Unlike erythritol, threitol does not have a plane of symmetry and is therefore optically active. D-threitol is the D-enantiomer of threitol, and L-threitol is the L-enantiomer. chemicalbook.comchemicalbook.com
Both D-threitol and L-threitol are white crystalline solids. sciencemadness.org They are used as intermediates in the synthesis of other organic compounds. chemimpex.com The properties of D- and L-threitol are presented in the following table.
Table 2: Physicochemical Properties of D- and L-Threitol
| Property | D-Threitol | L-Threitol |
|---|---|---|
| CAS Number | 2418-52-2 chemicalbook.com | 2319-57-5 chemicalbook.com |
| Molecular Formula | C4H10O4 chemicalbook.com | C4H10O4 chemicalbook.com |
| Molecular Weight | 122.12 g/mol chemicalbook.com | 122.12 g/mol chemicalbook.com |
| Melting Point | 88-90 °C chemicalbook.com | 87-90 °C chemicalbook.com |
| Optical Rotation | [α]20/D +14°, c = 2 in ethanol chemicalbook.com | [α]20/D -14°, c = 2 in ethanol chemimpex.com |
This table is interactive. Users can sort and filter the data.
Analysis of Chiral Centers and Enantiomeric Forms
This compound has two chiral centers at the C2 and C3 positions. smolecule.com This gives rise to a maximum of 2^2 = 4 stereoisomers. However, due to the meso nature of erythritol, there are only three distinct stereoisomers in total.
The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each chiral center. msu.edu
Erythritol (meso): The chiral centers have opposite configurations (2R, 3S). Due to the plane of symmetry, this molecule is achiral.
D-Threitol: The chiral centers have the (2R, 3R) configuration. chemicalbook.com
L-Threitol: The chiral centers have the (2S, 3S) configuration. nih.gov
D- and L-threitol are enantiomers, meaning they are non-superimposable mirror images of each other. uomustansiriyah.edu.iq Erythritol is a diastereomer of both D- and L-threitol. Diastereomers are stereoisomers that are not mirror images of each other. uomustansiriyah.edu.iq Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light, while diastereomers have different physical properties. uomustansiriyah.edu.iq
Cyclic Structural Isomers and Related Compounds
Beyond the linear forms, the atoms of this compound can form cyclic structures, leading to different structural isomers with unique properties.
Cyclothis compound (B78232): Synthesis and Ring Strain Considerations
Cyclothis compound is a cyclic isomer where the four carbon atoms form a cyclobutane (B1203170) ring. This four-membered ring structure introduces significant ring strain, estimated to be around 26.3 kcal/mol for cyclobutane itself. masterorganicchemistry.com This strain arises from both angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between substituents). masterorganicchemistry.com
The synthesis of cyclothis compound can be challenging due to this inherent ring strain. One approach involves the photochemical dimerization of compounds like dimethyl fumarate, followed by reduction and other functional group manipulations to yield the desired tetrol. nih.govchemrxiv.org The stereochemistry of the final product can be controlled by the choice of starting materials and reaction conditions, allowing for the synthesis of different stereoisomers of cyclothis compound. nih.govchemrxiv.org The high ring strain makes these compounds more reactive than their linear counterparts.
Tetrahydropyran-2,3,4,5-tetrol: Derivatives and Structural Features
Tetrahydropyran-2,3,4,5-tetrol is a structural isomer of this compound, featuring a six-membered tetrahydropyran (B127337) ring. This class of compounds is related to pyranose sugars. solubilityofthings.com The presence of multiple hydroxyl groups makes them highly soluble in polar solvents like water. solubilityofthings.com
These compounds are versatile building blocks in organic synthesis and are found in various naturally occurring substances. solubilityofthings.com Their derivatives are of interest in medicinal chemistry, with some showing potential biological activities. solubilityofthings.com The stereochemistry of the hydroxyl groups on the ring significantly influences the compound's properties and biological function.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Erythritol |
| D-Threitol |
| L-Threitol |
| Cyclothis compound |
| Tetrahydropyran-2,3,4,5-tetrol |
This table is interactive. Users can sort and filter the data.
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches
The chemical synthesis of butane-1,2,3,4-tetrol (B1171214) can be accomplished through several strategic pathways, including reduction, oxidation, and stereoselective methods to target specific isomers.
Reduction Reactions of Butanediols and Derivatives
One fundamental approach to synthesizing this compound involves the reduction of more oxidized four-carbon precursors. A common starting material for the L-threitol isomer is L-tartaric acid. orgsyn.org For instance, dimethyl 2,3-O-isopropylidene-L-tartrate can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in diethyl ether to yield 2,3-di-O-isopropylidene-L-threitol. orgsyn.org Subsequent deprotection steps can then yield the final tetrol. This method is advantageous as it leverages the readily available chiral pool of tartaric acid to produce stereochemically defined threitol derivatives. orgsyn.org Similarly, derivatives of malic acid can be hydrogenated to produce 1,2,4-butanetriol, a related compound, highlighting the general utility of reducing carboxylated precursors. google.com
Dihydroxylation and Asymmetric Dihydroxylation of Alkenes
The dihydroxylation of alkenes is a powerful method for installing vicinal diol functionalities. The Sharpless asymmetric dihydroxylation (SAD) reaction is particularly noteworthy for its ability to convert alkenes into chiral diols with high enantioselectivity. wikipedia.orgmdpi.comnih.gov This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)). wikipedia.org
For the synthesis of this compound isomers, this method can be applied to butene derivatives. For example, starting from E-but-2-ene-1,4-diol or Z-but-2-ene-1,4-diol, the Sharpless dihydroxylation can generate the necessary diol functionalities with specific stereochemistry, which can then be further processed. rsc.org The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for controlled synthesis of the different stereoisomers. wikipedia.orgrsc.org The reaction proceeds through a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to release the diol. wikipedia.org
Dehydration Reactions of Tetritols on Zeolites
The chemical transformation of this compound itself can be achieved through dehydration reactions, often catalyzed by solid acids like zeolites. When heated in the presence of catalysts such as H-ZSM5 or niobic acid, erythritol (B158007) undergoes intramolecular dehydration (cyclodehydration) to form 1,4-anhydroerythritol. rsc.org This reaction is analogous to the conversion of sorbitol to sorbitan. rsc.org Studies conducted in high-temperature water without added acid catalysts also show that tetritols dehydrate to form their anhydro derivatives. researchgate.net
Research comparing the dehydration rates of erythritol and threitol found that erythritol dehydrates more slowly. researchgate.net This difference is attributed to the structural hindrance from the hydroxyl groups; the cis orientation of the C2 and C3 hydroxyls in erythritol presents greater steric hindrance to the formation of the cyclic transition state compared to the trans orientation in threitol. researchgate.net Furthermore, the dehydration of L-threitol was observed to be faster than that of racemic DL-threitol, suggesting that intermolecular hydrogen bonding between the sugar alcohol molecules in solution can influence the reaction kinetics. researchgate.net
Stereoselective Synthesis Strategies for Specific Isomers
Achieving high stereoselectivity is crucial for obtaining pure isomers of this compound. Asymmetric dihydroxylation is a primary strategy for this purpose. rsc.org The Sharpless asymmetric dihydroxylation of E-but-2-ene-1,4-diol and Z-but-2-ene-1,4-diol provides a reliable route to the different stereoisomers. rsc.org The stereochemical outcome is predictable based on the geometry of the starting alkene and the specific chiral ligand used (AD-mix-α vs. AD-mix-β). wikipedia.orgrsc.org
Another powerful strategy involves starting from a chiral precursor. L-threitol derivatives, for example, are readily synthesized from L-tartaric acid. orgsyn.org The synthesis of D-erythritol derivatives can be achieved from D-isoascorbic acid, which can be converted to D-erythronolactone. niscpr.res.in Regioselective protection of the hydroxyl groups, followed by reduction with agents like lithium aluminum hydride, yields the desired protected D-erythritol derivative. niscpr.res.in Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, can also be used for the kinetic resolution of racemic intermediates, further enhancing stereochemical purity. researchgate.net
Synthesis of Tetrol Ethers and Esters
The hydroxyl groups of this compound can be readily converted into ether and ester derivatives.
Ethers: Etherification can be achieved using methods like the Williamson ether synthesis. For example, 1,4-di-O-benzyl-L-threitol is prepared by treating 2,3-di-O-isopropylidene-L-threitol with sodium hydride followed by benzyl (B1604629) bromide in tetrahydrofuran. orgsyn.org The isopropylidene protecting group can then be removed via acid hydrolysis. orgsyn.org
Esters: Esterification of erythritol with various carboxylic acids can be performed directly, often at elevated temperatures and sometimes with the aid of an acid catalyst. ysu.am For example, erythritol tetrapalmitate and erythritol tetrastearate have been synthesized by the direct esterification of erythritol with palmitic and stearic acids, respectively. Another method involves reacting 1,2,3,4-tetrachlorobutane (B46602) with the salts of fatty acids (e.g., stearic, palmitic, oleic) at high temperatures to form the corresponding tetraesters. artsakhlib.am This reaction proceeds by converting all four chlorine atoms into ester linkages. artsakhlib.am
Enzymatic and Biotechnological Production of Tetrols
While chemical synthesis provides versatile routes to all isomers of this compound, industrial-scale production, particularly of erythritol, is dominated by biotechnological methods due to their efficiency and use of renewable feedstocks. tandfonline.comtandfonline.com Erythritol is a natural osmoprotectant produced by various microorganisms, especially osmophilic yeasts and fungi. nih.govnih.govoup.com
The primary pathway for erythritol biosynthesis in many yeasts is the pentose (B10789219) phosphate (B84403) pathway (PPP). Glucose is converted through a series of steps to erythrose-4-phosphate. sci-hub.se This intermediate is then dephosphorylated to erythrose, which is subsequently reduced by an erythrose reductase enzyme to yield erythritol. tandfonline.com This final reduction step consumes NADPH. tandfonline.com
A variety of microorganisms are capable of producing erythritol, with some being used for commercial production.
| Microorganism | Substrate(s) | Reported Concentration/Yield |
| Pseudozyma tsukubaensis | Glucose | 243 g/L (Yield: 61%) mdpi.com |
| Moniliella pollinis | Glucose, Fructose (B13574) | Used in industrial production tandfonline.commdpi.com |
| Yarrowia lipolytica | Glucose, Glycerol (B35011) | Effectively produces erythritol from crude glycerol tandfonline.comnih.gov |
| Aureobasidium sp. | Glucose, Xylose | Can produce from various sugars tandfonline.com |
| Candida magnoliae | Glucose | High concentrations achieved in fed-batch culture mdpi.com |
| Lactobacillus florum | Glucose | 2.04 g/L tandfonline.comsci-hub.se |
The production process is often stimulated by high osmotic pressure in the culture medium, which triggers the microorganisms to synthesize erythritol as a compatible solute. mdpi.com Common substrates for fermentation include glucose, fructose, sucrose (B13894), and increasingly, low-cost feedstocks like crude glycerol from biodiesel production. nih.govmdpi.com Research efforts continue to focus on metabolic engineering of production strains and optimizing fermentation conditions to improve yields and productivity, thereby making erythritol more cost-competitive. tandfonline.comnih.gov
Microbial Fermentation Pathways: Pentose Phosphate Pathway and Phosphoketolase Pathway
This compound, commonly known as erythritol, is synthesized by various microorganisms through distinct metabolic routes. The primary and most common route in yeasts and yeast-like fungi is the pentose phosphate pathway (PPP). tandfonline.compnas.org This pathway is central to cellular metabolism, generating precursor metabolites and reducing power in the form of NADPH, which is essential for erythritol synthesis. tandfonline.comtandfonline.com The biosynthesis of erythritol via the PPP begins with the phosphorylation of glucose to glucose-6-phosphate, which then enters the oxidative phase of the PPP. pnas.org This phase involves the enzymes glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, leading to the production of ribulose-5-phosphate and NADPH. tandfonline.comsciencepublishinggroup.com In the non-oxidative phase, a series of reactions involving transketolase and transaldolase convert ribulose-5-phosphate into various sugar phosphates, including the key precursor for erythritol, erythrose-4-phosphate. tandfonline.comsciencepublishinggroup.com This intermediate is then dephosphorylated to erythrose, which is subsequently reduced to erythritol by the enzyme erythrose reductase, a reaction that consumes a molecule of NADPH. tandfonline.com
In contrast, certain bacteria, particularly heterofermentative lactic acid bacteria like Leuconostoc oenos, utilize the phosphoketolase pathway for erythritol production. tandfonline.comscienceworldjournal.org This pathway serves as a mechanism for regenerating NADPH under anaerobic conditions. tandfonline.comnih.gov In this route, glucose-6-phosphate is isomerized to fructose-6-phosphate (B1210287). The enzyme phosphoketolase then cleaves fructose-6-phosphate into acetyl-phosphate and erythrose-4-phosphate. tandfonline.comresearchgate.net Following this, erythrose-4-phosphate is reduced to erythritol-4-phosphate, which is then dephosphorylated to yield erythritol. tandfonline.comnih.gov A high NADPH/NADP ratio can inhibit glucose-6-phosphate dehydrogenase, leading to an accumulation of glucose-6-phosphate and favoring its conversion through this alternative pathway. tandfonline.com
Identification and Characterization of Key Microorganisms (e.g., Yeasts, Lactic Acid Bacteria)
A variety of microorganisms are capable of producing erythritol, with osmophilic yeasts being the most prominent for industrial-scale fermentation. scienceworldjournal.orgresearchgate.net These yeasts have a natural ability to produce erythritol as an osmoprotectant in response to high osmotic pressure. scienceworldjournal.orgnih.gov Genera of yeast-like fungi known for erythritol production include Moniliella, Candida, Pichia, Yarrowia, Pseudozyma, Trichosporonoides, and Aureobasidium. tandfonline.comresearchgate.net Among these, strains such as Moniliella pollinis and Trichosporonoides megachiliensis have been traditionally used for commercial production. tandfonline.comresearchgate.net More recently, the yeast Yarrowia lipolytica has gained significant attention due to its ability to efficiently produce erythritol from alternative carbon sources like glycerol and its well-characterized genetic background, which makes it amenable to metabolic engineering. tandfonline.comresearchgate.netfrontiersin.orgmdpi.com
Certain bacteria, particularly heterofermentative lactic acid bacteria (LAB), also synthesize erythritol, although typically at lower yields compared to yeasts. scienceworldjournal.orgresearchgate.net Leuconostoc oenos (now known as Oenococcus oeni) is a well-documented example of an erythritol-producing bacterium. tandfonline.comscienceworldjournal.org Other LAB, such as Lactobacillus plantarum and Acetobacter xylinum, have also been identified as producers. researchgate.netresearchgate.net These bacteria often produce erythritol as a byproduct of their energy metabolism under specific growth conditions. tandfonline.comsci-hub.se
Metabolic Engineering and Genetic Modification for Enhanced Production
Metabolic engineering and genetic modification have emerged as powerful strategies to improve erythritol production in various microorganisms, with a primary focus on the yeast Yarrowia lipolytica. frontiersin.orguliege.be These techniques aim to enhance the metabolic flux towards erythritol by overexpressing key genes, knocking out competing pathways, and improving substrate utilization. frontiersin.orgnih.gov
A common approach involves the overexpression of genes central to the pentose phosphate pathway. For instance, overexpressing the gene for transketolase (TKL1) has been shown to significantly increase erythritol production in Y. lipolytica. frontiersin.orguliege.be Similarly, enhancing the expression of genes encoding glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconate dehydrogenase (GND1) can boost the supply of NADPH, a crucial cofactor for the final reduction step in erythritol synthesis. nih.gov Overexpression of glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2) has also been effective in improving glycerol assimilation and subsequent erythritol production. frontiersin.orguliege.be
Another key strategy is the disruption of pathways that compete for precursors or consume the final product. The deletion of the gene encoding erythrulose (B1219606) kinase (EYK1), which is involved in the catabolism of erythritol, prevents the microorganism from consuming the produced erythritol, thereby increasing the net yield. uliege.be Similarly, knocking out pathways leading to the formation of byproducts like mannitol (B672) and D-arabitol can redirect carbon flux towards erythritol synthesis. nih.gov Combining these strategies, such as the tandem overexpression of GUT1, GUT2, and TKL1 along with the knockdown of the erythritol dehydrogenase gene (EYD1), has resulted in engineered strains of Y. lipolytica with significantly enhanced erythritol titers and productivity. frontiersin.org
Substrate Utilization and Optimization of Fermentation Conditions (e.g., Carbon Sources, C/N Ratio, pH)
The efficiency of microbial erythritol production is highly dependent on the composition of the fermentation medium and the cultivation conditions. Key factors that are optimized include the carbon source, the carbon-to-nitrogen (C/N) ratio, and the pH of the medium. nih.govfrontierspartnerships.orgfrontierspartnerships.org
Carbon Sources: Glucose is the most widely used carbon source for erythritol production in research and industrial settings. tandfonline.com However, other sugars like fructose and sucrose can also be utilized by certain yeast species. tandfonline.com For example, Candida magnoliae has shown a preference for fructose over glucose. tandfonline.com A significant area of research focuses on using low-cost, alternative substrates to reduce production costs. frontiersin.org Crude glycerol, a byproduct of biodiesel production, has emerged as a promising and cost-effective carbon source, particularly for fermentation with Yarrowia lipolytica. frontiersin.orgnih.gov Molasses, a byproduct of the sugar industry, is another inexpensive substrate that can be used. nih.govfrontierspartnerships.org
Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio is a critical parameter that influences the metabolic pathway and the final yield of erythritol. nih.govfrontierspartnerships.orgfrontierspartnerships.org A high C/N ratio generally favors erythritol production as it creates a nitrogen-limited environment, which can trigger the metabolic shift towards the synthesis of osmolytes like erythritol. frontierspartnerships.orgfrontierspartnerships.org However, an imbalanced C/N ratio can divert carbon flux to other metabolic pathways, reducing the efficiency of erythritol biosynthesis. nih.govfrontierspartnerships.org For instance, in one study with Moniliella pollinis using molasses and yeast extract, a molasses concentration of 200 g/L and a yeast extract concentration of 7 g/L were found to be optimal. nih.govfrontierspartnerships.org
pH: The pH of the fermentation medium is another crucial factor affecting both microbial growth and enzyme activity. nih.govfrontierspartnerships.orgfrontierspartnerships.org The optimal pH for erythritol production can vary depending on the microorganism. For Moniliella pollinis, an initial pH of 5 was found to be optimal for erythritol production. nih.govfrontierspartnerships.orgfrontierspartnerships.org In fermentations with Yarrowia lipolytica, the pH is often automatically maintained at a low level, such as 3.0, which can also help to prevent microbial contamination. uliege.be
Enzyme Involvement in Biosynthesis (e.g., Erythrose Reductases, Dehydrogenases, Transketolase)
The biosynthesis of erythritol is a multi-enzyme process, with several key enzymes playing crucial roles in the metabolic pathway. tandfonline.comsciencepublishinggroup.com
Dehydrogenases: Several dehydrogenases are involved in the erythritol pathway. Glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase are key enzymes in the oxidative phase of the pentose phosphate pathway, responsible for generating the NADPH required for the final reduction step. sciencepublishinggroup.comnih.gov In humans, alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD) have been identified as being capable of catalyzing the conversion of erythrose to erythritol. nih.govcornell.edu
Transketolase (TKL): Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway. nih.govacs.org It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, playing a vital role in the formation of erythrose-4-phosphate, the direct precursor of erythritol. tandfonline.comuliege.benih.gov The activity of transketolase has been shown to correlate with erythritol productivity in Trichosporonoides megachiliensis. nih.gov Overexpression of the transketolase gene (TKL1) is a common metabolic engineering strategy to enhance erythritol production in yeasts like Yarrowia lipolytica. frontiersin.orguliege.be
Advanced Characterization Techniques in Tetrol Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of butane-1,2,3,4-tetrol (B1171214). Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of this compound isomers like erythritol (B158007) and threitol. scilit.comoup.comyoutube.com Both ¹H and ¹³C NMR provide insights into the connectivity of atoms and the spatial arrangement of substituents. researchgate.net
In ¹H NMR, the chemical shifts and coupling constants of the protons are analyzed. For a symmetrical molecule like meso-erythritol, the spectrum is simpler compared to its diastereomer, threitol. The chemical shifts for erythritol have been reported with distinct signals for its protons. chemicalbook.com The deuterated form, erythritol-d6, is also utilized in NMR studies to help identify residual proton signals. smolecule.com The coupling constants between adjacent protons can help determine the relative stereochemistry of the hydroxyl groups. oup.com For instance, a larger coupling constant is typically observed for protons in an anti-periplanar (axial-axial) arrangement, which can be used to deduce the conformation and stereochemistry of the molecule. oup.com
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule, with each non-equivalent carbon atom producing a distinct signal. bhu.ac.in The chemical shifts of the carbon atoms in erythritol and threitol are influenced by the stereochemistry of the hydroxyl groups. For example, the ¹³C NMR spectrum of erythritol bis(carbonate) shows distinct shifts for the carbonyl carbons and the carbons within the tetrol backbone. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are also employed to establish correlations between protons and carbons, further aiding in the complete structural assignment. researchgate.net
Below is a data table summarizing representative NMR data for erythritol derivatives.
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
| Erythritol | ¹H | 3.778, 3.68, 3.61 | chemicalbook.com |
| Erythritol bis(carbonate) | ¹H | Depicted in source | researchgate.net |
| Erythritol bis(carbonate) | ¹³C | Depicted in source | researchgate.net |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of this compound and its isomers. researchgate.net Different ionization methods, such as Gas-Liquid Chromatography-Chemical Ionization Mass Spectrometry (GLC-CIMS) and Gas-Liquid Chromatography-Electron Ionization Mass Spectrometry (GLC-EIMS), provide valuable structural information. researchgate.net
In GLC-EIMS, the molecule is fragmented, and the resulting pattern is characteristic of the compound's structure. The mass spectra of trimethylsilyl (B98337) (TMS) derivatives of tetrols, such as erythritol, have been studied to understand their fragmentation pathways. core.ac.uk For the TMS derivative of erythritol, a molecular weight of 410.8443 is observed. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for analyzing compounds in complex mixtures. nih.govoup.comcaltech.edu It allows for the separation of isomers by LC followed by their detection and identification by MS. researchgate.net High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been used for the analysis of this compound. scribd.com
The fragmentation of this compound in mass spectrometry depends on the ionization technique used. acdlabs.com With softer ionization methods, the molecular ion peak is more prominent, while harder ionization leads to more extensive fragmentation. acdlabs.com For erythritol, representative mass spectra show different fragmentation patterns in positive and negative ion modes, which can be influenced by in-source collision-induced dissociation. researchgate.net
The following table presents key mass spectrometry data for this compound and its derivatives.
| Compound | Technique | Molecular Weight/Key Fragments | Reference |
| This compound | LC-MS | --- | nih.gov |
| Erythritol, 4TMS derivative | GC-MS | 410.8443 | nist.gov |
| Erythritol | DART-MS | Characteristic fragmentation patterns | researchgate.net |
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com For this compound, the most prominent feature in its IR spectrum is the absorption band corresponding to the hydroxyl (O-H) groups. core.ac.uk
The O-H stretching vibrations typically appear as a broad and strong band in the region of 3200-3600 cm⁻¹. core.ac.uk This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In a study of erythritol and L-threitol, the IR spectra were recorded in the 4000–400 cm⁻¹ range. researchgate.net The O-H stretching vibration for erythritol was observed at 3268 cm⁻¹, with shifts indicating hydrogen bonding. researchgate.net
The IR spectrum also contains C-H stretching absorptions, typically in the 2850-2960 cm⁻¹ range, and C-O stretching vibrations. docbrown.infolibretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, allowing for its specific identification. docbrown.info
Computational methods, such as Density Functional Theory (DFT), have been used to calculate the theoretical IR spectra of erythritol and threitol, which show good agreement with experimental results and support the interpretation of the spectra. nih.govacs.orgacademicjournals.org Differences in the IR spectra between diastereomers like erythritol and threitol can be attributed to variations in their hydrogen bonding networks. researchgate.net
The table below summarizes characteristic IR absorption frequencies for this compound.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3200–3600 | Strong, broad |
| C-H (Alkane) | 2850–2960 | Strong |
| C-O (Alcohol) | 1050 | Sharp |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GLC-CIMS, GLC-EIMS, LC-MS)
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources. Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are two of the most commonly employed methods.
Gas-Liquid Chromatography (GLC) is a technique used to separate volatile compounds in a mixture. savemyexams.commsu.edu In GLC, a gaseous mobile phase carries the sample through a column containing a liquid stationary phase. libretexts.org The separation is based on the differential partitioning of the components between the gas and liquid phases, which is influenced by their boiling points and interactions with the stationary phase. libretexts.org
For the analysis of this compound, which is a non-volatile polyol, derivatization is often necessary to increase its volatility. A common method is to convert the hydroxyl groups into trimethylsilyl (TMS) ethers. nist.gov The resulting TMS derivatives are more volatile and can be readily analyzed by GLC. nist.gov The separation of different isomers can be achieved by selecting an appropriate stationary phase that can differentiate between the subtle structural differences of the derivatized tetrols. gcms.cz
The retention time, which is the time it takes for a compound to travel through the column, is a key parameter in GLC and can be used to identify the components of a mixture by comparing them to known standards. savemyexams.com The area under each peak in the chromatogram is proportional to the amount of that compound in the mixture. savemyexams.com
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, purification, and analysis of compounds in a liquid mobile phase. researchgate.net It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound. researchgate.net
In HPLC, a liquid sample is pumped at high pressure through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary and mobile phases. For polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is often used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water or a mixture of water and a polar organic solvent). researchgate.net
HPLC has been successfully used to isolate and identify intermolecular dehydration products of tetritols. researchgate.net The technique can also be coupled with various detectors, such as a Refractive Index Detector (RID) or a mass spectrometer (LC-MS), for quantitative analysis and structural identification. researchgate.netresearchgate.net The purity of this compound can be assessed using HPLC, with some commercially available standards having a purity of ≥98% as determined by this method. sigmaaldrich.com
The following table provides an overview of the chromatographic methods used for this compound.
| Technique | Stationary Phase | Mobile Phase | Application |
| Gas-Liquid Chromatography (GLC) | Liquid on solid support | Inert gas (e.g., He, N₂) | Separation of volatile derivatives |
| High-Performance Liquid Chromatography (HPLC) | e.g., C18 (Reversed-phase) | Water or aqueous/organic mixture | Purification and analysis |
Gas-Liquid Chromatography (GLC) for Mixture Separation
Crystallographic Analysis
Crystallographic techniques, particularly those involving X-ray diffraction, provide fundamental insights into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, these methods have been indispensable in defining its stereochemistry and the complex networks formed through hydrogen bonding.
X-ray Diffraction for Absolute Configuration and Hydrogen-Bonding Networks
X-ray diffraction is a powerful analytical method for determining the precise spatial arrangement of atoms within a crystal, which allows for the unambiguous determination of a molecule's absolute configuration. This compound possesses two stereocenters, leading to three stereoisomers: the achiral meso compound, erythritol ((2R,3S)-butane-1,2,3,4-tetrol), and a pair of enantiomers, D-threitol ((2R,3R)-butane-1,2,3,4-tetrol) and L-threitol ((2S,3S)-butane-1,2,3,4-tetrol). iucr.org The three-dimensional structures of these isomers have been definitively established through single-crystal X-ray diffraction analysis. iucr.org
The crystal structure of erythritol, for instance, belongs to a body-centered tetragonal Bravais lattice with a space group of I4₁/a. iucr.org The molecules within this crystal are intricately linked by O—H⋯O hydrogen bonds, forming a complex and extensive three-dimensional supramolecular structure. iucr.orgnih.goviucr.org The analysis of these hydrogen-bonded networks can be systematized using graph-set notation, which has identified specific ring patterns within the structure of this compound. researchgate.net This extensive hydrogen bonding is a defining feature of the compound's solid-state chemistry, influencing its physical properties. In complexes, these hydrogen bond networks are formed by interactions between the hydroxyl groups of erythritol, coordinated solvent molecules like ethanol (B145695), and nitrate (B79036) ions. nih.govresearchgate.net
Crystal Structure Determination of Metal Complexes with Tetrol Ligands
This compound, typically in its erythritol isomeric form, can function as a chelating ligand, coordinating to metal ions through its hydroxyl groups. nih.gov The crystal structures of several such complexes, particularly with lanthanide metals, have been meticulously determined.
In a notable example, the complex formed between Erbium(III), erythritol, ethanol, and nitrate ions, [Er(NO₃)₃(C₂H₅OH)(C₄H₁₀O₄)], has been characterized by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis reveals that the Er(III) cation is ten-coordinate, forming an irregular ErO₁₀ geometry. nih.govresearchgate.net The erythritol molecule acts as a tridentate ligand, coordinating to the erbium ion through three of its four hydroxyl groups (O1, O2, O3). nih.govresearchgate.net The coordination sphere is completed by an ethanol molecule and three bidentate nitrate anions. nih.govresearchgate.net
The coordination to the metal ion induces a significant conformational change in the erythritol ligand. While free erythritol has a C-C-C-C torsion angle of 180°, this angle changes to -57.2(4)° in the erbium complex. nih.gov The Er-O bond lengths in this complex range from 2.348 (3) to 2.583 (3) Å. nih.govresearchgate.net This structural motif is not unique to erbium; isostructural complexes have been reported with other lanthanides, including Holmium(III) and Samarium(III). nih.govresearchgate.net The crystal structures are stabilized by extensive O—H⋯O hydrogen bonding, creating a three-dimensional network. nih.gov
| Parameter | Erbium(III) Complex nih.govresearchgate.net | Holmium(III) Complex researchgate.net | Samarium(III) Complex nih.gov |
|---|---|---|---|
| Formula | [Er(NO₃)₃(C₂H₅OH)(C₄H₁₀O₄)] | [Ho(NO₃)₃(C₄H₁₀O₄)(C₂H₅OH)] | [Sm(NO₃)₃(C₂H₆O)(C₄H₁₀O₄)] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Unit Cell Parameters | |||
| a (Å) | 7.7521 (16) | 7.7501 (16) | 7.8537 (16) |
| b (Å) | 12.772 (3) | 12.783 (3) | 12.875 (3) |
| c (Å) | 15.121 (3) | 15.164 (3) | 15.252 (3) |
| β (°) | 100.26 (3) | 100.35 (3) | 100.92 (3) |
| V (ų) | 1473.3 (5) | Not specified | 1514.4 (5) |
| Z | 4 | 4 | 4 |
Calorimetric Studies
Calorimetry measures the heat changes that accompany physical or chemical processes. It is a vital tool for characterizing the thermal properties and phase behavior of materials like this compound.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures and Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. torontech.comnih.gov This method is highly effective for determining the temperatures and heat flows associated with material transitions as a function of temperature. nih.gov One of the key phenomena studied by DSC is the glass transition (Tg), which occurs when an amorphous material transitions from a rigid, glassy state to a more flexible, rubbery state upon heating. tainstruments.comresearchgate.net This transition is observed as a step-like change in the heat capacity on the DSC thermogram. tainstruments.com
Research on derivatives of this compound has effectively utilized DSC to understand their physical states and phase behavior. In a study of 2-methylbutane-1,2,3,4-tetraol, a compound considered a marker for isoprene-derived secondary organic aerosols, DSC was used to investigate its highly viscous, dry liquid form. researchgate.net The analysis revealed subambient glass transition temperatures (Tg), confirming its amorphous nature at low temperatures. researchgate.net The study also noted that diastereomeric isomers of the compound exhibited slightly different Tg values. researchgate.net
In another investigation focusing on a new derivative, 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol, DSC was employed to characterize its polymorphism. rsc.org By measuring melting points, heats of fusion, and heat capacities for two different polymorphs, researchers were able to quantitatively determine the thermodynamic stability relationship between them. rsc.org The results established that one polymorph was stable over the entire temperature range evaluated, indicating a monotropic relationship. rsc.org
| Thermal Event | Description | DSC Signal Characteristic | Relevance to Tetrol Research |
|---|---|---|---|
| Glass Transition (Tg) | Transition from a rigid, glassy amorphous state to a rubbery state. tainstruments.com | A step or shift in the baseline heat flow. torontech.com | Observed for 2-methylbutane-1,2,3,4-tetraol, indicating its amorphous nature at subambient temperatures. researchgate.net |
| Polymorphic Transition | Transition from one crystalline form to another. | Multiple or shifted melting peaks. torontech.com | Used to establish the monotropic relationship between two polymorphs of a tetrol derivative. rsc.org |
| Melting (Tm) | Transition from a solid to a liquid state. | Sharp endothermic peak. torontech.com | Measured to determine the thermodynamic stability of different polymorphs of a tetrol derivative. rsc.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. austinpublishinggroup.com It has been widely applied to the diastereomers of Butane-1,2,3,4-tetrol (B1171214)—erythritol (B158007) and threitol—to understand their conformational preferences, energetic landscapes, and electronic properties. uc.ptacs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in providing accurate molecular and electronic structural information. austinpublishinggroup.comuc.ptnih.govacademicjournals.org
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the prediction of reaction pathways. numberanalytics.com Methods have been developed for the automatic determination of transition state (TS) structures, which can utilize semi-empirical tight-binding models as an initial step before refinement with more accurate DFT calculations. peerj.comchemrxiv.org For molecules like this compound, these calculations can elucidate mechanisms for reactions such as dehydration to form alkenes or tautomerization. jmchemsci.comsmolecule.comjmchemsci.com For instance, theoretical studies on related butane (B89635) derivatives have explored reaction pathways, calculating the activation and formation energies to determine the most likely chemical transformations. jmchemsci.comjmchemsci.com The analysis of the transition state, a first-order saddle point on the potential energy landscape, provides critical information about the energy barrier of a reaction, which governs its kinetics.
This compound is a flexible molecule with numerous possible conformations due to the rotation around its C-C and C-O bonds. uc.ptresearchgate.net DFT calculations have been extensively used to investigate the low-energy conformers of its diastereomers, erythritol and L-threitol, in the gas phase. uc.ptnih.gov These studies aim to identify the most stable structures and understand the factors governing their stability, primarily the complex network of intramolecular hydrogen bonds. uc.ptresearchgate.net
For erythritol, a meso compound, a significant number of conformers must be considered to accurately describe its structure in the gas state. uc.ptnih.gov The lowest energy conformer identified through B3LYP/6-311++G(d,p) calculations is stabilized by a strong intramolecular hydrogen bond between the two terminal hydroxyl groups, which forms a seven-membered ring, alongside two weaker hydrogen bonds between adjacent hydroxyl groups. uc.ptnih.govresearchgate.net In contrast, for L-threitol, the two most predominant conformers are both stabilized by a cyclic system of four intramolecular hydrogen bonds that involve all available hydroxyl groups. uc.ptnih.gov The conformational stability is typically assessed by comparing the electronic energy, enthalpy, and Gibbs free energy of the various optimized conformers. uc.pt
Table 1: Relative Thermodynamic Properties of Erythritol Conformers Relative values (kJ mol⁻¹) of electronic energy (ΔE), enthalpy (ΔH), and Gibbs energy (ΔG) for the most stable conformers of erythritol at 298.15 K, calculated at the B3LYP/6-311++G(d,p) level. The reference conformer is ER1 for ΔE, ER12 for TΔS, and ER4 for ΔG. Data sourced from computational studies. uc.pt
| Conformer | ΔE | ΔH | TΔS | ΔG |
| ER1 | 0.00 | 2.50 | 5.38 | -2.88 |
| ER2 | 0.15 | 2.41 | 5.11 | -2.70 |
| ER3 | 0.93 | 2.91 | 5.06 | -2.15 |
| ER4 | 2.70 | 4.39 | 7.39 | -3.00 |
| ER5 | 3.10 | 5.18 | 6.00 | -0.82 |
| ER6 | 3.33 | 5.34 | 5.86 | -0.52 |
| ER12 | 6.27 | 7.39 | 10.32 | -2.93 |
This table is interactive and can be sorted by column.
Conceptual Density Functional Theory (CDFT) provides a framework to relate a molecule's electronic structure to its chemical reactivity. kuleuven.benumberanalytics.com Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map are calculated to predict reactive sites. austinpublishinggroup.comresearchgate.net A molecule with a smaller HOMO-LUMO gap is generally more reactive. austinpublishinggroup.com
Theoretical studies on erythritol have been performed to understand its structure and properties in both the ground and first excited triplet states. niscpr.res.in These calculations provide insights into the distribution of electron density, with Mulliken population analysis being a common, albeit basis-set-dependent, method for assigning atomic charges. academicjournals.orgniscpr.res.in Such studies show that the charge density on the oxygen atoms supports experimental findings regarding the molecule's ability to coordinate with metal ions. niscpr.res.in The polarity of the molecule, quantified by the dipole moment, is also a key property derived from these calculations. academicjournals.org Furthermore, the influence of solvents on the electronic structure and geometry can be modeled, showing that polar solvents can significantly impact the planarity of the carbon skeleton and stabilize the molecule through solvation. academicjournals.org
Table 2: Calculated Properties of Erythritol in Gas Phase and Different Solvents Properties calculated at the B3LYP/6-311++G(d,p) level. Data sourced from computational studies. academicjournals.org
| Solvent | Total Energy (Hartree) | Dipole Moment (Debye) |
| Gas Phase | -459.3241 | 3.19 |
| Carbon Tetrachloride | -459.3275 | 4.67 |
| DMSO | -459.3323 | 6.55 |
| Water | -459.3326 | 6.64 |
This table is interactive and can be sorted by column.
Conformational Analysis and Prediction of Energetic Landscapes
Molecular Dynamics and Intermolecular Interaction Studies
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with surrounding molecules like solvents. rsc.orgcore.ac.uk These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. core.ac.ukacs.org For polyols like this compound, MD simulations are crucial for understanding the complex hydrogen-bonding networks that define their properties in condensed phases. rsc.org
The four hydroxyl groups in this compound give rise to a complex system of both intramolecular and intermolecular hydrogen bonds, which are fundamental to its structure and properties. uc.pt Intramolecular hydrogen bonds are critical in determining the most stable conformations in the gas phase. uc.ptnih.govresearchgate.net In the condensed phase, these are in competition with intermolecular hydrogen bonds to other solute or solvent molecules. ub.edumdpi.com
Computational studies, combining DFT with methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have been used to characterize these hydrogen bonds. researchgate.netresearchgate.netresearchgate.net QTAIM analysis can identify bond critical points, which are indicators of a bonding interaction, including weaker C-H...O hydrogen bonds. researchgate.netresearchgate.net Studies on 1,2-polyols have found evidence for both O-H...OH and C-H...O interactions. researchgate.netresearchgate.net In the solid state, this compound and its isomers form extensive hydrogen-bonded networks, which have been studied using a combination of spectroscopic techniques and theoretical calculations. researchgate.netresearchgate.net MD simulations of erythritol and threitol in aqueous solution have shown that the water molecules surrounding the solute are more mobile compared to bulk water, as indicated by the average lifetimes of hydrogen bonds between the polyol and water. rsc.org
Cooperativity in hydrogen bonding refers to the non-additive effect where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a chain or network. rsc.org This phenomenon is significant in many hydrogen-bonded systems, potentially enhancing acidity or stabilizing structures. rsc.org
However, computational studies on alkane-1,2-polyols, a class that includes this compound, have found no strong evidence for cooperativity within the O-H...OH bonding networks. researchgate.netresearchgate.netresearchgate.net While bond critical points for O-H...OH interactions can be found in this compound, the analysis of various parameters like proton shifts and interaction energies indicates that cooperativity is not a defining feature, unlike in 1,3-polyols. researchgate.netresearchgate.netresearchgate.net
Interactions with solvent molecules are critical, as they can modify the properties and conformational preferences of the solute. mdpi.com The dissolution of a polyol in a solvent like water involves a balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. mdpi.com MD simulations and DFT calculations using continuum solvent models (like PCM) show that this compound is stabilized by solvation, with the degree of stabilization and the resulting molecular structure being dependent on the solvent's polarity. academicjournals.org For example, the carbon skeleton of erythritol is calculated to be more planar in polar solvents like water and DMSO compared to the gas phase or non-polar solvents like carbon tetrachloride. academicjournals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.comdovepress.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activities. acs.org This allows for the prediction of the activity of new, unsynthesized molecules, guiding the design of more effective compounds. mdpi.comsemanticscholar.org The development of a QSAR model involves calculating molecular descriptors and using statistical methods to build and validate a predictive equation. mdpi.comresearchgate.netnih.gov
While extensive QSAR studies focusing specifically on a broad range of this compound derivatives are not widely documented in the cited literature, computational studies on its derivatives highlight the foundation for such modeling. For instance, theoretical studies have been conducted on derivatives like 1,4-bis(3-mercapto-1H-1,2,4-triazol-5-yl)this compound and 1,4-bis(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)this compound using Density Functional Theory (DFT) and Hartree-Fock (HF) calculations to investigate their structural and electronic properties. grafiati.com Such computational characterizations are a prerequisite for generating the descriptors needed for QSAR models.
Furthermore, this compound-based amphiphilic stereoisomers have been designed and synthesized for the study of membrane proteins. rsc.org The varying efficacy of these stereoisomers in stabilizing proteins underscores the importance of structural properties, which is the core concept of QSAR. rsc.org These findings provide a basis for future QSAR studies to correlate specific stereochemical features with protein stabilization efficacy.
In Silico Modeling of Enzymatic Interactions and Reaction Mechanisms
In silico modeling, including molecular docking and homology modeling, is instrumental in elucidating the interactions between small molecules and enzymes at an atomic level.
A significant focus of in silico research related to a derivative of this compound has been on the enzyme 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MECP synthase or IspF) . wikipedia.orgpnas.org This enzyme is a key component of the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis, which is essential in many bacteria and parasites but absent in humans, making it an attractive drug target. pnas.orgnih.gov
Structural and computational studies of Escherichia coli IspF reveal that the enzyme is a homotrimer, with three active sites formed at the interface between pairs of subunits. pnas.orgnih.gov Molecular modeling shows that each active site contains a critical zinc ion (Zn2+) and requires another divalent cation like Magnesium (Mg2+) or Manganese (Mn2+) for catalysis. pnas.orgnih.govacs.org The Zn2+ ion helps to position the substrate, 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate, for the reaction. nih.gov Virtual screening and molecular docking have been used to identify potential inhibitors that bind to the nucleotide-Zn2+ pocket of this enzyme. acs.org
Due to its importance as a drug target in pathogens, homology modeling has been employed to predict the three-dimensional structure of IspF from organisms where the crystal structure is not yet available. A 3D model of MECP synthase from Plasmodium falciparum, the parasite that causes malaria, was constructed using in silico tools to provide a basis for rational drug design. scispace.com This model showed a low root-mean-square deviation (RMSD) when compared to its template, indicating a reliable structure. scispace.com
Other enzymatic interactions involving this compound (erythritol) have also been investigated computationally. Studies have identified that human alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD) can catalyze the final step in erythritol biosynthesis—the reduction of erythrose to erythritol—using NADPH as a cofactor. nih.gov Computational modeling of the ADH1 active site was used to understand its interaction with d-erythrose (B157929) and NADPH. nih.gov When mouse models lacking these enzymes did not show a significant decrease in erythritol production, a computational structural similarity search was conducted to find alternative enzymes, identifying ADH5 as a potential candidate for further study. cornell.educornell.edu
| Enzyme | Organism | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | Escherichia coli | X-ray Crystallography, Molecular Modeling | Homotrimer with three active sites at subunit interfaces; requires Zn2+ and Mn2+/Mg2+ for catalysis. | pnas.orgnih.gov |
| 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | Escherichia coli | Virtual Screening, Molecular Docking | Identified potential inhibitors by targeting the nucleotide-Zn2+ binding pocket. | acs.org |
| 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MECP) | Plasmodium falciparum | Homology Modeling | Generated a 3D model to aid in rational drug design against malaria. | scispace.com |
| Alcohol Dehydrogenase 1 (ADH1) | Human | Computational Modeling | Modeled the active site to reveal interactions with d-erythrose and NADPH during erythritol synthesis. | nih.gov |
| Alcohol Dehydrogenase 5 (ADH5) | Mouse / Human | Structural Similarity Search | Identified as a potential alternative enzyme for erythritol synthesis. | cornell.educornell.edu |
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Auxiliaries in Stereoselective Synthesis
The well-defined stereochemistry of butane-1,2,3,4-tetrol (B1171214) isomers, particularly D/L-threitol and meso-erythritol, establishes them as valuable components of the "chiral pool." chemrxiv.orgmdpi.com This pool consists of readily available, inexpensive, and enantiopure compounds that serve as starting materials for the synthesis of complex chiral targets, including pharmaceuticals, agrochemicals, and natural products. niscpr.res.in
The utility of these tetrols in stereoselective synthesis is multifaceted. L-threitol derivatives have been successfully employed as chiral auxiliaries and templates. acs.org For instance, 1,4-di-O-benzyl-L-threitol has been used as a chiral template in the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl, enabling the asymmetric synthesis of axially chiral biaryls with excellent stereocontrol. nih.govacs.orgfigshare.com Threitol-derived chiral nitrones and allylic stannyl (B1234572) ethers have been utilized in stereoselective cycloaddition and rearrangement reactions, respectively, to produce complex amino acid components of bioactive compounds. nih.govnih.govresearchgate.net Furthermore, new lariat (B8276320) ethers based on an L-threitol backbone have been synthesized and applied as effective phase-transfer catalysts in asymmetric Michael additions, yielding products with high enantioselectivity. nih.gov
While the C2 symmetry of threitol simplifies certain synthetic transformations, the σ-symmetry of meso-erythritol presents a unique challenge and opportunity. niscpr.res.inresearchgate.net The two secondary hydroxyl groups in erythritol (B158007) are enantiotopic, meaning their selective differentiation can lead to two different enantiomeric products. niscpr.res.inresearchgate.netresearchgate.net Achieving this differentiation, often through chemoenzymatic methods, allows for the creation of versatile C4 chiral building blocks from an achiral, bio-based starting material. researchgate.netresearchgate.net These resulting chiral synthons are valuable intermediates for producing rare sugars and other polyhydroxylated materials. rsc.orgox.ac.uk
Derivatization for Functional Materials
The four hydroxyl groups of this compound provide ample opportunities for chemical modification, allowing for its derivatization into a wide array of functional materials.
Precursors for Esters, Ethers, and Other Functionalized Molecules
This compound (specifically its isomer erythritol) can be readily converted into esters through reactions with fatty acids. Research has demonstrated the synthesis of erythritol tetrapalmitate (ETP) and erythritol tetrastearate (ETS) via direct esterification. researchgate.net These tetra-esters have been investigated as novel solid-liquid phase change materials for thermal energy storage applications. researchgate.net
Beyond simple esters, the tetrol backbone can be functionalized with a variety of chemical groups to tune its properties for specific applications. In the field of energetic materials, for example, erythritol has been used as a scaffold to synthesize derivatives containing explosive functional groups like nitrate (B79036) esters, azides, and nitramines. acs.org This work demonstrated that mixing these functional groups on the same molecular backbone allows for the fine-tuning of explosive sensitivity and physical properties. acs.org
| Derivative Name | Precursor | Functional Groups Added | Primary Application Area | Reference |
|---|---|---|---|---|
| Erythritol Tetrapalmitate (ETP) | Erythritol | Palmitoyl (Ester) | Thermal Energy Storage | researchgate.net |
| Erythritol Tetrastearate (ETS) | Erythritol | Stearoyl (Ester) | Thermal Energy Storage | researchgate.net |
| Erythritol Tetranitrate (ETN) Derivatives | Erythritol | Nitrate, Azide, Nitramine | Energetic Materials | acs.org |
| 1,4-di-O-benzyl-L-threitol | L-threitol | Benzyl (B1604629) (Ether) | Chiral Synthesis | nih.govacs.org |
Monomers for Polymer Synthesis (e.g., Polyesters, Polyurethanes, Polyimides from cyclic analogs)
This compound is a key bio-based building block for the synthesis of sustainable polymers. mdpi.comacs.org Direct polycondensation of erythritol with diacids can produce polyesters. mdpi.com However, a more common and highly effective strategy involves first converting the tetrol into a cyclic monomer.
From erythritol, the heterocyclic monomer erythritan can be formed and subsequently copolymerized with various diacids to create novel bio-based polyesters. digitellinc.com An even more reactive intermediate is erythritol dicarbonate (B1257347) (EDC), a bis(five-membered cyclic carbonate) also known as [4,4′-bi(1,3-dioxolane)]-2,2′-dione. acs.orgresearchgate.net EDC is a highly valuable monomer for producing non-isocyanate polyurethanes (NIPUs), which are seen as a safer and more sustainable alternative to conventional polyurethanes. researchgate.netnih.govpreprints.org
The high reactivity of EDC allows it to readily undergo polyaddition reactions with diamines, often in the absence of catalysts and solvents (melt-phase polymerization). acs.org This process incorporates the erythritol unit directly into the polymer backbone. acs.org By varying the structure of the diamine co-monomer, the properties of the resulting polyhydroxyurethanes (PHUs) can be precisely tailored, ranging from hard, rigid thermoplastics to soft, flexible elastomers. acs.orgpreprints.org For example, using isophorone (B1672270) diamine creates hard segments, while dimer fatty acid-derived diamines produce soft, elastomeric materials. acs.org This versatility makes erythritol-derived polymers promising candidates for replacing fossil-fuel-based plastics in applications like packaging and coatings. digitellinc.comgoogle.com
| Monomer | Polymer Type | Key Features | Potential Applications | Reference |
|---|---|---|---|---|
| Erythritan | Polyester | Bio-based; semi-aromatic versions have high glass transition temperatures. | Packaging materials | digitellinc.com |
| Erythritol Dicarbonate (EDC) | Polyhydroxyurethane (PHU/NIPU) | Isocyanate-free synthesis; tunable properties (hard to elastomeric). | Thermoplastics, elastomers, coatings | acs.orgpreprints.orggoogle.com |
| Threitan | Polycarbonate | Diastereomer of erythritan, investigated for polycarbonate synthesis. | Sustainable plastics | digitellinc.com |
| Threitol Dicarbonate (TDC) | Polyhydroxyurethane (PHU/NIPU) | Enantiopure monomer for sequence-controlled polymers. | Advanced functional polymers | researchgate.net |
Development of Amphiphilic Compounds for Biological Studies
The unique stereochemistry and hydrophilicity of the this compound scaffold have been leveraged to create novel amphiphilic molecules, or detergents, with significant utility in the challenging field of membrane protein research.
Design and Synthesis of this compound-Based Detergents
A novel class of amphiphiles, designated this compound-based maltosides (BTMs), has been rationally designed and synthesized for biochemical applications. rsc.orgimperial.ac.uknih.gov These molecules feature three key components: a hydrophilic maltoside head group, a hydrophobic alkyl tail of varying length, and a this compound core that acts as the linker between the head and tail.
The synthesis of these detergents is a testament to the power of stereoselective chemistry. Starting from either E- or Z-but-2-ene-1,4-diol, the Sharpless asymmetric dihydroxylation reaction is used to generate the diols on the linker with specific, controlled stereochemistry. rsc.org This allows for the creation of a set of BTMs that are stereoisomers, differing only in the spatial arrangement of the hydroxyl groups within the butane-tetrol linker region. rsc.orgimperial.ac.uk This systematic design enables a direct comparative study of how detergent stereochemistry impacts function. rsc.org
Efficacy in Membrane Protein Solubilization and Stabilization
Membrane proteins are notoriously difficult to study because they are insoluble in aqueous solutions and tend to denature when removed from their native lipid membrane environment. rsc.org Detergents are required to extract these proteins and keep them stable for structural and functional analysis. nih.gov
Studies using the stereoisomeric BTMs have revealed that the chirality of the this compound linker plays a critical role in detergent efficacy. rsc.orgimperial.ac.uksmolecule.com For several different target membrane proteins, the BTM stereoisomers displayed markedly different abilities to stabilize the protein in a functional state. rsc.orgimperial.ac.uk This discovery underscores that detergent-protein interactions are highly specific and that the three-dimensional shape of the detergent is a key determinant of its performance.
In addition to stereochemistry, the balance between the hydrophilic and hydrophobic portions of the amphiphile is crucial. rsc.org Research has shown that, within a set of BTM stereoisomers, increasing the length of the alkyl chain generally leads to enhanced detergent efficacy for protein stabilization. rsc.orgimperial.ac.uk Certain BTM variants were found to be significantly superior to conventional, widely used detergents like n-dodecyl-β-D-maltoside (DDM). rsc.org These findings provide an important design principle for the future development of novel amphiphiles tailored for the manipulation and study of challenging membrane proteins. rsc.orgimperial.ac.uk
| Detergent Class | Key Design Feature | Major Research Finding | Reference |
|---|---|---|---|
| This compound-based Maltosides (BTMs) | Stereoisomeric linkers derived from this compound. | Detergent efficacy is highly dependent on the stereochemistry of the linker region. | rsc.orgimperial.ac.uk |
| BTMs | Variable alkyl chain length. | Longer alkyl chains generally improve protein stabilization, highlighting the importance of the hydrophobic/hydrophilic balance. | rsc.org |
| BTMs | Comparison with conventional detergents. | Optimized BTMs showed significantly superior performance in stabilizing several membrane proteins compared to the widely used detergent DDM. | rsc.org |
Importance of Chirality in Detergent Activity and Micellar Properties
The stereochemistry of the this compound backbone is a critical factor in the performance of novel amphiphiles designed for membrane protein research. rsc.orgrsc.org Conventional detergents often fail to adequately stabilize membrane proteins for structural and functional studies. rsc.org To address this, a class of stereo-isomeric amphiphiles known as butane-1,2,3,4-tetraol-based maltosides (BTMs) has been developed. rsc.orgrsc.org These molecules feature a this compound linker connecting two hydrophobic alkyl chains to two hydrophilic maltoside head groups. researchgate.net
Research has demonstrated that the specific chirality of the tetrol linker significantly influences the detergent's efficacy. rsc.orgrsc.org The different stereoisomers of BTMs show markedly different abilities to stabilize various membrane proteins. rsc.org For instance, in studies involving the melibiose (B213186) permease (MelBSt), the M-isomer of BTM-C11 was found to be superior in maintaining the protein's solubility at elevated temperatures (45°C and 65°C) compared to the A- and B-isomers and the conventional detergent DDM. rsc.org Similarly, when stabilizing the β2-adrenergic receptor (β2AR), the A- and M-isomers of BTMs were more effective than the B-isomer. rsc.org This stereo-isomeric difference in performance provides a crucial design principle for creating new, more effective amphiphiles for manipulating membrane proteins. rsc.org
The chirality of the linker also affects the fundamental micellar properties of the detergents, such as the critical micelle concentration (CMC) and the size of the micelles formed. rsc.org The M-isomers of BTMs tend to form substantially larger micelles than their A- and B-isomer counterparts. rsc.org Furthermore, the CMC values, which indicate the concentration at which micelles begin to form, vary among the isomers and with the length of the attached alkyl chains. This relationship underscores the importance of the balance between hydrophobicity and hydrophilicity, which can be fine-tuned through both alkyl chain length and the stereochemistry of the tetrol core. rsc.org
The following table summarizes the micellar properties of different BTM stereoisomers, illustrating the impact of chirality and alkyl chain length.
| Detergent Isomer | Alkyl Chain Length | Critical Micelle Concentration (CMC) (μM) | Micelle Size (Diameter, nm) |
| M-BTM | C9 | 24 | 3.2 |
| M-BTM | C10 | 9 | 3.5 |
| M-BTM | C11 | 4 | 4.7 |
| A-BTM | C10 | 11 | 2.9 |
| B-BTM | C10 | 17 | 2.8 |
| DDM (control) | C12 | 170 | 5.1 |
| Data sourced from studies on butane-1,2,3,4-tetraol-based maltosides. rsc.orghanyang.ac.kr |
Synthesis of Specialized Cyclic Structures and Their Derivatives
The stereochemically rich scaffold of this compound and its diastereomers, erythritol and threitol, makes them valuable chiral building blocks for the synthesis of complex molecules, including specialized cyclic structures. wikipedia.orgresearchgate.net Their multiple hydroxyl groups offer versatile handles for chemical modification and cyclization reactions.
A significant application is the synthesis of Erythritol Dicarbonate , a highly reactive cyclic compound officially named [4,4′-bi(1,3-dioxolane)]-2,2′-dione. acs.orgresearchgate.net This molecule, which contains two fused five-membered dioxolane rings, can be synthesized in high yield through the direct carbonation of erythritol. acs.orgresearchgate.net Erythritol dicarbonate serves as a key bio-based intermediate for the isocyanate-free production of polyhydroxyurethane (PHU) thermoplastics and elastomers. acs.org Its high reactivity allows erythritol units to be incorporated directly into the polymer backbone without the need for protecting groups, offering a more sustainable route to these versatile materials. acs.org
Another example is the synthesis of thietanoses , which are sulfur-containing analogues of sugars with a four-membered thietane (B1214591) ring. beilstein-journals.org The synthesis of a protected thietanose was achieved from a 1,2,3,4-butane-tetraol derivative. beilstein-journals.org Specifically, a 1,3-dimesylate of 2,4-di-O-protected this compound was treated with sodium sulfide, inducing an intramolecular double substitution to form the constrained four-membered thioether ring in good yield. beilstein-journals.org
The tetrol backbone is also used to create other cyclic derivatives. For example, L-threitol can undergo kinetically controlled reactions with aldehydes to form cyclic acetals , typically with a 2,3-dioxolane structure. royalholloway.ac.uk Furthermore, derivatives like 1,2,3,4-dianhydroerythritol, also known as meso-diepoxybutane, demonstrate the formation of epoxide rings from the erythritol scaffold. epa.gov In more complex syntheses, the tetrol framework is used to generate heterocyclic systems. The reaction of a tetrahydroxyhexanedihydrazide intermediate, derived from D-glucose, can be cyclized to form 1,4-bis(3-mercapto-1H-1,2,4-triazol-5-yl)this compound , a molecule featuring two triazole rings appended to the tetrol chain. arabjchem.orgpreprints.org
The table below summarizes examples of cyclic structures synthesized using this compound or its derivatives as precursors.
| Precursor Type | Key Reaction | Cyclic Product |
| Erythritol | Carbonation | Erythritol Dicarbonate ([4,4′-bi(1,3-dioxolane)]-2,2′-dione) |
| Protected this compound | Intramolecular Thioetherification | Thietanose (Thietane Ring) |
| L-Threitol | Acetalization | Cyclic Acetal (Dioxolane Ring) |
| Tetrahydroxydihydrazide | Cyclization | Bis-Triazole Derivative |
| This table highlights the versatility of the this compound scaffold in synthesizing diverse cyclic systems. |
Biosynthesis and Metabolic Research of Endogenous Tetrols
Endogenous Tetrol Synthesis Pathways in Biological Systems
The primary pathway for endogenous erythritol (B158007) synthesis originates from glucose metabolism.
The synthesis of butane-1,2,3,4-tetrol (B1171214) in mammals and other organisms is intrinsically linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route parallel to glycolysis. nih.govnih.govbiorxiv.orgnih.gov The PPP is responsible for generating pentose sugars, essential for nucleotide synthesis, and the reducing equivalent NADPH. wikipedia.orgbu.edu
The biosynthesis of erythritol proceeds through the non-oxidative phase of the PPP. biorxiv.orgnih.gov The pathway begins with glucose being converted to glucose-6-phosphate. In the oxidative phase of the PPP, glucose-6-phosphate is metabolized to produce NADPH and ribulose-5-phosphate. bu.edutandfonline.com The non-oxidative phase then interconverts various sugar phosphates. A key intermediate in this phase is erythrose-4-phosphate (E4P). tandfonline.comacs.orgresearchgate.net E4P is then dephosphorylated to form erythrose. The final step is the reduction of erythrose to erythritol, a reaction that consumes one molecule of NADPH. mdpi.comtandfonline.com This pathway highlights that erythritol synthesis is a direct product of glucose metabolism, specifically diverting intermediates from the PPP. nih.govfrontiersin.org
The enzymatic catalysis of the final step in erythritol biosynthesis—the reduction of erythrose to erythritol—has been a subject of significant research. In humans, two primary enzymes have been identified as capable of performing this conversion: Sorbitol Dehydrogenase (SORD) and Alcohol Dehydrogenase 1 (ADH1). nih.govnih.govcornell.edu Both enzymes utilize NADPH as the necessary cofactor for this reduction. nih.govnih.gov Studies using rabbit liver tissue first purified and identified these two dehydrogenases as catalysts for this reaction. nih.gov Subsequent research in human cell lines, such as A549 lung carcinoma cells, confirmed that SORD contributes to intracellular erythritol production. nih.govnih.gov
Further research using siRNA knockdown techniques in human cells has underscored the importance of these enzymes. Knocking down the expression of SORD was shown to inhibit erythritol synthesis, confirming its functional role in the pathway. biorxiv.orgnih.gov Similarly, enzymes in the non-oxidative PPP, such as transketolase (TKT), are essential for providing the E4P precursor, and their knockdown also leads to reduced erythritol synthesis. biorxiv.orgnih.gov
Glucose Metabolism via the Pentose Phosphate Pathway (PPP)
Regulation of Tetrol Biosynthesis
Substrate availability is a primary driver for erythritol synthesis. cornell.edu Studies in human cell cultures have demonstrated a direct correlation between the concentration of glucose in the medium and the level of intracellular erythritol. biorxiv.orgnih.govfrontiersin.org For instance, A549 cells cultured in high-glucose (25 mM) media showed significantly higher erythritol levels compared to those in lower-glucose (6.25 mM) conditions. frontiersin.orgbiorxiv.org Similar results were observed in human kidney (HK-2) cells, where high-glucose media led to a 40% increase in intracellular erythritol. frontiersin.orgresearchgate.net Fructose (B13574) can also serve as a substrate for erythritol production. frontiersin.orgbiorxiv.org
| Substrate Condition | Relative Intracellular Erythritol Level (Mean ± SD) | Significance vs. 6.25 mM Glucose |
|---|---|---|
| 6.25 mM Glucose | Reference | N/A |
| 25 mM Glucose | Significantly Higher | p < 0.0001 |
| 25 mM Fructose | Significantly Higher | p < 0.05 |
Data derived from studies on A549 cells, showing that increased availability of glucose or fructose enhances erythritol synthesis. frontiersin.orgbiorxiv.org
Osmotic stress is another significant factor, particularly in yeast and other microorganisms. tandfonline.com Erythritol acts as a compatible solute or osmolyte, helping cells maintain fluid balance and protein structure under hyperosmotic conditions. tandfonline.com High concentrations of sugars or salts in the growth medium induce osmotic stress, which in turn enhances erythritol production. tandfonline.comfrontierspartnerships.org In some yeast species, adding NaCl to the culture medium boosts erythritol yield by creating a hyperosmotic environment that favors the polyol production pathway. frontierspartnerships.orgresearchgate.net However, in human cells, the direct effect of osmotic stress on erythritol synthesis appears less pronounced than the effect of substrate availability. For example, treating cells with the non-metabolized osmolyte mannitol (B672) did not increase erythritol, suggesting glucose availability, rather than osmolality itself, is the primary stimulus. frontiersin.org
The cellular redox state, particularly the balance of NADPH to NADP+, plays a critical role in regulating erythritol biosynthesis. The final step of the synthesis pathway is a reduction reaction that requires NADPH as an electron donor. nih.govbu.edutandfonline.com Therefore, the availability of NADPH is essential for the conversion of erythrose to erythritol. mdpi.comtaylorandfrancis.com The PPP itself is a major source of cellular NADPH, creating a direct link between the pathway's activity and its ability to produce erythritol. wikipedia.orgnih.gov
Oxidative stress has been identified as a key stimulus for increased erythritol production in human cells. nih.govcornell.edu When cells experience oxidative stress, there is an increased demand for the antioxidant glutathione, which requires NADPH for its regeneration. wikipedia.org This can lead to increased flux through the PPP to generate more NADPH. Studies have shown that both chemically induced oxidative stress and the constitutive activation of the antioxidant response transcription factor NRF2 lead to elevated intracellular erythritol levels in A549 cells. biorxiv.orgnih.govusda.gov This suggests that erythritol synthesis may be part of a broader cellular response to combat oxidative damage. frontiersin.org In some microorganisms, a high NADPH/NADP+ ratio can have a feedback inhibition effect on key PPP enzymes like glucose-6-phosphate dehydrogenase, which under certain conditions can divert metabolic flux towards the non-oxidative branch and enhance the production of erythritol precursors. tandfonline.comfrontierspartnerships.orgresearchgate.net
Genetic manipulation has proven to be a powerful tool for understanding and enhancing the production of erythritol, especially in industrial fermentation using yeast such as Yarrowia lipolytica. researchgate.net Overexpressing key genes in the biosynthetic pathway can significantly increase the yield and productivity of erythritol.
| Overexpressed Gene(s) | Enzyme | Effect on Erythritol Production | Reference |
|---|---|---|---|
| TKL1 | Transketolase | ~2-fold improvement in synthesis | frontiersin.org |
| GUT1 + GUT2 | Glycerol (B35011) Kinase + Glycerol-3-phosphate Dehydrogenase | Titer increased by 51.9% | frontiersin.org |
| ZWF1 + GND1 | Glucose-6-phosphate Dehydrogenase + 6-Phosphogluconate Dehydrogenase | Higher intracellular NADPH activity, increased titer | mdpi.comresearchgate.net |
| YALI0B07117g | Erythrose Reductase (ER) homolog | Yield of 0.4 g/g from glycerol, decreased byproducts | nih.gov |
| RPI, G6P1E, AK, ADH | Ribose-5-phosphate Isomerase, Glucose-6-phosphate-1-epimerase, Adenylate Kinase, Alcohol Dehydrogenase | Enhanced erythritol production for each | mdpi.comnih.gov |
This table summarizes findings from several genetic engineering studies aimed at improving erythritol yields in Y. lipolytica.
Research has shown that targeting different parts of the pathway can be effective.
Enhancing Precursor Supply: Overexpression of transketolase (TKL1), a key enzyme in the non-oxidative PPP that produces E4P, has been shown to significantly boost erythritol production. frontiersin.org
Improving Cofactor Availability: Increasing the supply of NADPH by overexpressing genes from the oxidative PPP, such as glucose-6-phosphate dehydrogenase (ZWF1/G6PD) and 6-phosphogluconate dehydrogenase (GND1), also leads to higher erythritol yields. mdpi.comresearchgate.net
Boosting the Final Conversion Step: Overexpressing the gene for erythrose reductase (ER) directly enhances the final conversion of erythrose to erythritol. researchgate.netnih.gov
Optimizing Substrate Utilization: For production from alternative feedstocks like glycerol, overexpressing genes for glycerol utilization, such as glycerol kinase (GUT1), is an effective strategy. frontiersin.orgnih.gov
These genetic studies not only provide a roadmap for improving industrial production but also confirm the critical roles these specific genes and pathways play in the biosynthesis of this compound. nih.govresearchgate.net
Modulation by Cellular Redox State (e.g., Oxidative Stress, NADPH levels)
Tetrols as Metabolic Intermediates and Biomarkers of Specific Metabolic States
This compound, encompassing its isomers erythritol and threitol, plays a significant role in metabolic pathways and has emerged as a crucial biomarker for various physiological and pathological states. These four-carbon sugar alcohols are not merely inert substances but are actively involved as intermediates in cellular metabolism. Their presence and concentration in biological fluids can provide valuable insights into metabolic health and disease.
Endogenously, erythritol is synthesized from glucose via the pentose phosphate pathway (PPP). nih.govfda.gov This pathway produces erythrose-4-phosphate, which is then converted to erythritol. mdpi.com Key enzymes involved in this conversion include alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD). nih.gov Similarly, threitol biosynthesis is also linked to the pentose phosphate pathway, with evidence suggesting it can be synthesized from erythrose 4-phosphate. nih.gov In humans, threitol is a major end product of xylose catabolism. nih.gov
The roles of these tetrols as metabolic intermediates are highlighted by their involvement in various metabolic networks. For instance, in some microorganisms, erythritol production is a byproduct of NADPH regeneration. tandfonline.com In the freeze-tolerant Alaskan beetle Upis ceramboides, threitol acts as a cryoprotectant and its biosynthesis is favored over erythritol, indicating a regulated metabolic switch. nih.govwikipedia.org
Research has increasingly focused on the utility of tetrols as biomarkers. Elevated levels of erythritol and threitol have been associated with several metabolic conditions. For example, untargeted metabolomics studies have linked increased plasma concentrations of these sugar alcohols to major adverse cardiovascular events (MACE). oup.comnih.gov Furthermore, serum erythritol has been identified as a biomarker for central adiposity gain in young adults. nih.gov
Alterations in tetrol concentrations are also indicative of specific metabolic states induced by external factors or disease. In a study on the effects of clindamycin (B1669177) treatment, the concentrations of both erythritol and threitol increased significantly in fecal samples, suggesting a shift in the metabolic activity of the intestinal microbiota. plos.org This highlights their potential as biomarkers for monitoring gut health and colonization resistance.
In the context of cancer, metabolomic and transcriptomic profiling of serum from lung cancer patients identified erythritol and threitol as part of a panel of metabolic biomarkers for the disease. nih.gov This suggests that cancer pathogenesis may involve alterations in metabolic pathways where these tetrols are intermediates. nih.gov
The following table summarizes research findings on this compound and its isomers as metabolic intermediates and biomarkers:
| Isomer(s) | Metabolic Role/Biomarker For | Organism/System | Key Findings |
| Erythritol, Threitol | Lung Cancer | Human (Serum) | Identified as serum metabolic biomarkers for lung cancer through metabolomics analysis. nih.gov |
| Erythritol, Threitol | Altered Gut Microbiota | Mouse (Fecal) | Concentrations significantly increased during clindamycin treatment, indicating changes in intestinal microbiota metabolism. plos.org |
| Threitol | Cryoprotection | Upis ceramboides (Alaskan Beetle) | Accumulates to high concentrations as a cryoprotectant, with biosynthesis favored over erythritol. nih.gov |
| Erythritol | Central Adiposity Gain | Human | Serum erythritol is associated with an increase in central fat mass. nih.gov |
| Erythritol, Threitol | Cardiovascular Event Risk | Human | Elevated plasma levels are associated with incident major adverse cardiovascular events. oup.comnih.gov |
| Erythritol | Oxidative Stress | Human (in vitro) | Endogenous synthesis is enhanced in response to oxidative stress. fda.gov |
| Threitol | Xylose Catabolism | Human | A major end product of xylose metabolism. nih.gov |
| Erythritol | Fetal Growth Restriction | Human (Amniotic Fluid) | Identified as a differential metabolite in amniotic fluid of fetuses with growth restriction. nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Historical Perspectives and Evolution of Research on Tetritols
Early Discoveries and Characterization of Stereoisomers
The history of Butane-1,2,3,4-tetrol (B1171214) begins in the mid-19th century. The stereoisomer erythritol (B158007) was first discovered in 1848 by Scottish chemist John Stenhouse and subsequently isolated in 1852. atamanchemicals.com Erythritol, a naturally occurring sugar alcohol, is found in small amounts in various fruits, mushrooms, and fermented foods. atamanchemicals.comtandfonline.com
Structurally, this compound has two chiral centers, leading to the existence of three stereoisomers. These are the meso compound, erythritol, and a pair of enantiomers, D-threitol and L-threitol. uc.ptwikipedia.org Erythritol is optically inactive due to a plane of symmetry in the molecule, while threitol is chiral. tandfonline.comuc.ptwikipedia.org The distinct stereochemistry of these diastereomers results in different physical properties and biological interactions, a subject that has been a cornerstone of their ongoing research.
Milestones in Chemical Synthesis Advancements
Following their discovery, significant effort was dedicated to the chemical synthesis of tetritols. An early patent granted in 1943 detailed a method for synthesizing erythritol from 2-butene-1,4-diol (B106632) via halogenation and subsequent saponification. tandfonline.com
Another common approach involves the hydrogenation of tartaric acid derivatives using metal or metal oxide catalysts. tandfonline.com For instance, the hydrogenation of a dialkyl ester of tartaric acid under high pressure (20 MPa) and temperature (125–200 °C) yields a mixture of erythritol and threitol. tandfonline.com Milder conditions can be used for the hydrogenation of L-tartaric acid, though this primarily produces threitol. tandfonline.com Further developments in synthetic chemistry were marked by a 1964 patent for the synthesis of stereoisomers and the racemate of this compound-1,4-di-(methanesulfonate), demonstrating progress in creating specific derivatives for further chemical applications. google.com However, many of these chemical methods proved to be costly or lacked specificity, which limited their widespread industrial application. tandfonline.com
Development of Biotechnological Production Methods
A pivotal shift in the production of this compound, specifically erythritol, occurred with the advent of biotechnology. In 1950, erythritol was identified in blackstrap molasses that had been fermented by yeast. atamanchemicals.com This discovery laid the groundwork for large-scale production through fermentation, a method that became commercially viable in Japan in the 1990s. atamanchemicals.com
Industrial production of erythritol is now predominantly achieved through the fermentation of sugars like glucose by osmophilic yeasts, such as Moniliella pollinis and Pseudozyma tsukubaensis. atamanchemicals.comtandfonline.com Research has focused on improving the efficiency and economic viability of this process. A key area of development is the use of low-cost substrates, including industrial wastes rich in sugars like xylose or crude glycerol (B35011), a byproduct of the biodiesel industry. tandfonline.com
The yeast Yarrowia lipolytica has emerged as a particularly effective organism for producing erythritol from glycerol. tandfonline.com Genetic engineering and process optimization, such as fed-batch fermentation and the manipulation of osmotic pressure, have led to significant improvements in yield and productivity. tandfonline.commdpi.com For example, deleting the EYK1 gene in Y. lipolytica, which is involved in erythritol consumption, resulted in a 26% improvement in productivity. tandfonline.com
| Microorganism | Substrate | Maximal Erythritol Concentration (g/L) | Productivity (g/L·h) | Reference |
|---|---|---|---|---|
| Pseudozyma tsukubaensis | Glucose (fed-batch) | 241 | 2.84 | tandfonline.com |
| Yarrowia lipolytica K1UV15 | Glucose (reduced yeast extract) | 174.8 | 0.90 | mdpi.com |
| Aureobasidium pulluans (mutant) | Xylose | 31.75 | 0.22 | tandfonline.com |
| Yarrowia lipolytica A-3 | Glycerol (with NaCl addition) | 81.2 | - | tandfonline.com |
Progress in Analytical and Computational Approaches for Tetrols
Advances in analytical chemistry have been crucial for the study of tetritols. The structural similarity of stereoisomers makes their separation and quantification challenging. nih.gov A variety of analytical methods have been employed and refined over time.
Chromatographic Techniques : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for the analysis of tetrols. cdc.gov Early work also utilized thin-layer chromatography (TLC). cdc.gov These separation techniques are often paired with various detectors for identification and quantification. cdc.govcore.ac.uk
Detection Methods : Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identifying compounds based on their mass. cdc.govcore.ac.uk Other detection methods include ultraviolet (UV) detection, electron capture detection (ECD), and thermal energy analysis (TEA). cdc.gov The development of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC/MS/MS) assays has enabled the specific separation and precise quantification of erythritol from its structural isomers. nih.gov
In parallel with analytical advancements, computational chemistry has provided profound insights into the structure and properties of tetritols at the molecular level.
Future Directions and Emerging Research Areas
Exploration of Novel Chemical Synthesis Routes and Green Chemistry Approaches
While industrial-scale production of butane-1,2,3,4-tetrol (B1171214) is dominated by fermentation, chemical synthesis routes continue to be an area of research. tandfonline.comgoogle.com Traditional chemical methods often involve high temperatures and pressures, utilizing metal catalysts like nickel for the hydrogenation of sugars. google.com Alternative approaches have included the halogenation and subsequent saponification of 2-butene-1,4-diol (B106632) and the hydrogenation of dialkyl esters of tartaric acid, which yields a mixture of erythritol (B158007) and threitol. tandfonline.com
Recent developments are leaning towards more sustainable and cost-effective "green chemistry" approaches. mdpi.com This includes the exploration of electrochemical methods, such as the electrolytic decarboxylation of arabinoic or ribonic acid to produce erythrose, which is then hydrogenated to erythritol. google.com Another avenue of green chemistry involves the hydrogenolysis of starch-derived polyols using metal catalysts. google.com These emerging methods aim to reduce the environmental impact and energy consumption associated with traditional chemical synthesis. seejph.com
Advanced Biotechnological Engineering for Enhanced Productivity and Sustainability
The primary industrial method for producing this compound is through the fermentation of sugars by yeasts. nih.govelchemy.com Species like Moniliella pollinis and Yarrowia lipolytica are commonly used. tandfonline.comelchemy.com A significant focus of current research is to enhance the efficiency and sustainability of this biotechnological process. nih.govelchemy.com
A major push in sustainability is the use of low-cost, renewable feedstocks. nih.gov Crude glycerol (B35011), a byproduct of the biodiesel industry, has emerged as a promising alternative to traditional sugar substrates like glucose and fructose (B13574). tandfonline.combohrium.com Research has demonstrated that Y. lipolytica can efficiently convert crude glycerol into erythritol, offering a way to valorize this industrial waste stream. tandfonline.comseejph.com
| Strain | Substrate | Erythritol Concentration (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |
| Yarrowia lipolytica C1 (mutant) | Glucose | 194.47 | 1.68 | - | mdpi.com |
| Yarrowia lipolytica K1UV15 (mutant) | Glucose | 226 | - | - | mdpi.com |
| Yarrowia lipolytica A-6 | Crude Glycerol & Corn Steep Liquor | 108.0 | 1.04 | 0.45 | bohrium.com |
| Yarrowia lipolytica 9519 | Crude Glycerol | 56 | 0.37 | 0.42 | seejph.com |
| Pseudozyma tsukubaensis | Glucose | 241 | 2.84 | - | tandfonline.com |
Elucidation of Underexplored Biological Roles and Metabolic Interconnections
In microorganisms, this compound is primarily produced as an osmoprotectant in response to hyperosmotic stress. nih.govoup.com The synthesis pathway is closely linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route. tandfonline.comoup.com Key intermediates from the PPP, such as erythrose-4-phosphate, are precursors for erythritol biosynthesis. oup.comacs.org
In humans, it was long believed that ingested erythritol was not metabolized and was excreted unchanged. nih.gov However, recent studies have uncovered a previously unknown metabolic pathway where erythritol is oxidized to erythrose, which is then further oxidized to erythronate. nih.gov This endogenous production of erythritol from glucose has been demonstrated in human cells. pnas.org The enzymes alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD) have been identified as being involved in the conversion of erythrose to erythritol. mdpi.comusda.gov
Elevated levels of circulating erythritol have been associated with metabolic dysregulation, though it is still under investigation whether erythritol is a marker or a contributor to these conditions. mdpi.com Some studies suggest that endogenous erythritol synthesis may increase in response to oxidative stress and high glucose levels. usda.gov
Design and Synthesis of Chirally Pure Tetrol-Based Functional Materials with Tailored Properties
The unique stereochemistry of this compound, with its multiple chiral centers, makes it an attractive building block for the synthesis of novel functional materials. smolecule.com The specific arrangement of hydroxyl groups allows for the creation of derivatives with tailored properties for various applications. smolecule.com
One area of exploration is the development of amphiphilic compounds based on this compound for use in membrane protein studies. rsc.orgrsc.org The stereochemistry of these amphiphiles has been shown to be crucial for their effectiveness in stabilizing membrane proteins. smolecule.comrsc.org
Furthermore, this compound and its derivatives are being investigated for the creation of advanced polymers. mdpi.commdpi.com For example, mechanochemical processes are being used to synthesize biobased diamide (B1670390) tetraol derivatives which can then be polymerized enzymatically to create multifunctional biobased polymers. researchgate.netrsc.org These materials have potential applications in various fields, taking advantage of the specific properties imparted by the tetrol backbone.
Integration of Multi-Omics Data for Systems-Level Understanding of Tetrol Metabolism
To gain a comprehensive understanding of this compound metabolism and its regulation, researchers are increasingly turning to multi-omics approaches. mdpi.comnih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a systems-level picture of the biological processes involved. mdpi.com
For example, comparative transcriptome analysis has been used to identify key genes involved in enhanced erythritol production in mutant strains of Y. lipolytica. mdpi.comresearchgate.net By comparing the gene expression profiles of high-producing strains with wild-type strains, researchers can pinpoint the genetic modifications responsible for improved yields. This knowledge can then be used to guide further metabolic engineering strategies. mdpi.com
Multi-omics studies are also shedding light on the metabolic defects and regulatory pathways in various organisms, providing a foundation for future investigations into the biosynthesis of compounds like erythritol. nih.govoup.com This integrated approach is crucial for moving beyond the study of individual genes and enzymes to understanding the complex interplay of factors that govern the production of this compound in microbial cell factories. nih.gov
Q & A
Basic Research Questions
Q. What are the key physical properties of Butane-1,2,3,4-tetrol critical for experimental design?
- Answer : Key properties include:
- Melting point : 88–90°C (D-threitol) vs. 118–121°C (meso-erythritol) .
- Solubility : 880 g/100 mL in water at 25°C , with lower solubility in ethanol and methanol.
- Thermal stability : Decomposes upon boiling rather than vaporizing .
- Density : 1.401 g/cm³ (crystalline form) .
- Methodological note : Solubility can be determined via gravimetric analysis after solvent saturation and filtration. Thermal stability should be assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Q. How can stereoisomers of this compound (e.g., erythritol vs. threitol) be distinguished experimentally?
- Answer :
- Chiral chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers .
- NMR spectroscopy : Analyze coupling constants and splitting patterns in or NMR to identify diastereomers. For example, meso-erythritol exhibits symmetry-dependent peak splitting .
- X-ray crystallography : Resolve absolute configurations of crystalline samples .
Q. What methodologies are recommended for synthesizing this compound from natural sources?
- Answer :
- Fermentation : Use osmophilic yeast strains (e.g., Moniliella pollinis) to convert glucose or starch hydrolysates into erythritol. Optimize pH (4–5), temperature (30–35°C), and oxygen levels .
- Purification : Remove microbial biomass via centrifugation, followed by ion-exchange chromatography and crystallization .
Advanced Research Questions
Q. How can this compound derivatives be synthesized and characterized for pharmaceutical applications?
- Answer :
- Synthesis example : React erythritol with acetic anhydride to produce tetraacetate derivatives. Monitor reaction progress via thin-layer chromatography (TLC) .
- Characterization :
- NMR : Identify acetyl proton signals (δ 2.0–2.2 ppm) and backbone protons.
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 296 for 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate) .
- IR spectroscopy : Detect ester carbonyl stretches (~1740 cm) .
Q. What experimental approaches resolve contradictions in reported thermal properties (e.g., boiling point discrepancies)?
- Answer :
- Contradiction : Some sources report decomposition at elevated temperatures , while others cite a boiling point of 329–331°C .
- Methodology :
- Use TGA-MS to monitor mass loss and identify decomposition products (e.g., water, CO).
- Perform isothermal stability tests at incremental temperatures (100–300°C) under inert atmospheres to isolate degradation thresholds .
Q. How can this compound's role in cryoprotection or dental applications be mechanistically studied?
- Answer :
- Cooling effect analysis : Measure heat absorption using calorimetry during dissolution to quantify the cooling intensity (~43.3 cal/g for erythritol) .
- Biofilm studies : Use in vitro dental plaque models to assess erythritol’s inhibition of Streptococcus mutans adhesion via ATPase activity assays .
Key Methodological Notes
- Safety : Use PPE (gloves, goggles) due to potential irritation; store in airtight containers at <30°C .
- Contradiction Management : Cross-validate conflicting data (e.g., boiling points) using multiple analytical techniques (TGA, DSC, GC-MS).
- Stereochemical Purity : Always confirm enantiomeric excess via polarimetry or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
